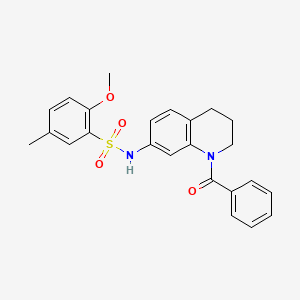![molecular formula C16H14FN5O B6564891 N-{[1-(4-fluorophenyl)-1H-1,2,3,4-tetrazol-5-yl]methyl}-4-methylbenzamide CAS No. 946308-87-8](/img/structure/B6564891.png)
N-{[1-(4-fluorophenyl)-1H-1,2,3,4-tetrazol-5-yl]methyl}-4-methylbenzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-{[1-(4-fluorophenyl)-1H-1,2,3,4-tetrazol-5-yl]methyl}-4-methylbenzamide, also known as 4-methyl-N-(1-(4-fluorophenyl)-1H-1,2,3,4-tetrazol-5-yl)benzamide (4-MTFB), is a novel, organofluorine-containing benzamide compound with potential applications in the fields of medicinal chemistry and drug discovery. 4-MTFB has been studied for its potential as a therapeutic agent for a variety of diseases, including cancer, inflammation, and neurological disorders. The compound is also being investigated for its potential to serve as a novel drug delivery system.
作用機序
Mode of Action
It is known that the presence of the fluorophenyl group and the tetrazolyl group could potentially interact with various biological targets .
Pharmacokinetics
Therefore, the impact of these properties on the bioavailability of the compound is currently unknown .
Action Environment
The influence of environmental factors on the compound’s action, efficacy, and stability is currently unknown. Factors such as pH, temperature, and the presence of other molecules could potentially affect the action of the compound .
実験室実験の利点と制限
The advantages of using 4-MTFB in laboratory experiments include its selective activity against cancer cells, its anti-inflammatory and neuroprotective properties, and its low toxicity. Additionally, 4-MTFB can be synthesized in a two-step process, making it relatively easy to obtain.
The main limitation of using 4-MTFB in laboratory experiments is the lack of information on its mechanism of action. Additionally, the compound is not yet approved for use in humans, so its potential side effects are not yet known.
将来の方向性
Future research on 4-MTFB should focus on further elucidating its mechanism of action, investigating its potential side effects, and exploring its potential applications in the treatment of various diseases. Additionally, further research should be conducted to explore the compound’s potential as a drug delivery system, as well as its potential to be used in combination with other therapeutic agents. Finally, further research should be conducted to explore the compound’s potential to be used in the development of novel therapeutic agents.
合成法
4-MTFB can be synthesized through a two-step process. The first step involves the reaction of 4-methylbenzamide with 1-bromo-4-fluorobenzene in the presence of sodium ethoxide to form the intermediate N-(1-(4-fluorophenyl)-1H-1,2,3,4-tetrazol-5-yl)benzamide. The second step involves the reaction of the intermediate with methyl iodide in the presence of sodium ethoxide to form 4-MTFB.
科学的研究の応用
4-MTFB has been studied for its potential as a therapeutic agent for a variety of diseases, including cancer, inflammation, and neurological disorders. In particular, 4-MTFB has been investigated for its ability to inhibit the growth of cancer cells. In a study conducted by researchers from the University of São Paulo, 4-MTFB was found to inhibit the proliferation of human breast cancer cells in vitro. Additionally, 4-MTFB has been studied for its potential to inhibit the growth of other types of cancer cells, including prostate, colon, and lung cancer.
In addition to its potential as an anticancer agent, 4-MTFB has been studied for its anti-inflammatory and neuroprotective properties. In a study conducted by researchers from the University of São Paulo, 4-MTFB was found to reduce the production of pro-inflammatory cytokines, such as interleukin-6 and tumor necrosis factor-α, in vitro. Additionally, 4-MTFB has been studied for its potential to protect neurons from oxidative stress and apoptosis. In a study conducted by researchers from the University of São Paulo, 4-MTFB was found to protect neurons from oxidative stress and apoptosis in vitro.
特性
IUPAC Name |
N-[[1-(4-fluorophenyl)tetrazol-5-yl]methyl]-4-methylbenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14FN5O/c1-11-2-4-12(5-3-11)16(23)18-10-15-19-20-21-22(15)14-8-6-13(17)7-9-14/h2-9H,10H2,1H3,(H,18,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LQMBUDWMLPXPDF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)NCC2=NN=NN2C3=CC=C(C=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14FN5O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-methoxy-5-methyl-N-[1-(thiophene-2-carbonyl)-1,2,3,4-tetrahydroquinolin-6-yl]benzene-1-sulfonamide](/img/structure/B6564818.png)
![N-[1-(benzenesulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]-2,5-dimethylbenzene-1-sulfonamide](/img/structure/B6564822.png)
![N-[1-(4-methoxybenzenesulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]-2,5-dimethylbenzene-1-sulfonamide](/img/structure/B6564829.png)
![2-methoxy-5-methyl-N-[1-(thiophene-2-sulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]benzene-1-sulfonamide](/img/structure/B6564835.png)
![2,5-dimethyl-N-[1-(thiophene-2-sulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]benzene-1-sulfonamide](/img/structure/B6564851.png)

![N-[1-(furan-2-carbonyl)-1,2,3,4-tetrahydroquinolin-7-yl]-2-methoxy-5-methylbenzene-1-sulfonamide](/img/structure/B6564859.png)
![6-{[4-(4-methylbenzoyl)piperazin-1-yl]sulfonyl}-1-azatricyclo[6.3.1.0^{4,12}]dodeca-4(12),5,7-trien-11-one](/img/structure/B6564860.png)
![4-amino-N-[(2H-1,3-benzodioxol-5-yl)methyl]-3-(2,5-dimethylphenyl)-2-sulfanylidene-2,3-dihydro-1,3-thiazole-5-carboxamide](/img/structure/B6564864.png)
![4-methyl-N-({6-phenyl-2H,3H-imidazo[2,1-b][1,3]thiazol-5-yl}methyl)benzamide](/img/structure/B6564884.png)
![N-{[6-(4-fluorophenyl)-2H,3H-imidazo[2,1-b][1,3]thiazol-5-yl]methyl}-4-methylbenzamide](/img/structure/B6564900.png)
![N-{1-[1-(2,4-dimethylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]-3-methyl-1H-pyrazol-5-yl}-4-methylbenzamide](/img/structure/B6564901.png)
![4-methyl-N-(3-methyl-1-{1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl}-1H-pyrazol-5-yl)benzamide](/img/structure/B6564903.png)
![N-[1-(4-methoxybenzenesulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]-4-methylbenzamide](/img/structure/B6564909.png)